tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate

Catalog No.
S6628218
CAS No.
1221341-92-9
M.F
C18H29NO2
M. Wt
291.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]p...

CAS Number

1221341-92-9

Product Name

tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate

IUPAC Name

tert-butyl 2-methyl-3-(4-phenylbutan-2-ylamino)propanoate

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C18H29NO2/c1-14(17(20)21-18(3,4)5)13-19-15(2)11-12-16-9-7-6-8-10-16/h6-10,14-15,19H,11-13H2,1-5H3

InChI Key

PFAQPKYRXXXRNK-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C)C(=O)OC(C)(C)C
Tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate, also known as Compound A, is a synthetic compound with potential implications in various fields of research and industry. In this paper, we will explore its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
Tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A is a white crystalline solid that belongs to the class of prodrugs. It is used in drug delivery systems where it is cleaved by esterase enzymes to release its active form, which has a higher potency than the parent compound. tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A is also used as a research tool to investigate the biological effects of its active form.
Tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A has the chemical formula C23H35NO3 and a molecular weight of 377.53 g/mol. It has a melting point of 78-82°C and is soluble in organic solvents such as methanol, ethanol, and chloroform. It has a logP value of 4.87, indicating its lipophilic nature.
Tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A can be synthesized by esterifying 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoic acid with tert-butanol in the presence of a strong acid catalyst. The synthesized compound can be characterized by various analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A can be analyzed using various analytical methods such as high-performance liquid chromatography, gas chromatography, and capillary electrophoresis. These techniques can be used to determine the purity, stability, and degradation products of the compound.
Tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties in vitro and in vivo. Its active form inhibits the production of prostaglandins and cytokines, which are involved in inflammation and cancer progression. It also blocks the formation of new blood vessels that are essential for tumor growth and metastasis.
Tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A has been reported to have low toxicity in in vitro and in vivo studies. However, its potential toxicity and safety in humans are yet to be fully elucidated.
Tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A can be used in various scientific experiments such as drug delivery systems, cancer research, and inflammation research. It can also be used as a research tool to investigate the biological effects of its active form.
Tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A is a relatively new compound, and its research is still in its early stages. Most of the research on this compound has been focused on its anti-inflammatory and anti-tumor activities. More research is needed to fully elucidate its biological activities and potential applications in various fields of research and industry.
Tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A has potential implications in various fields of research and industry such as drug discovery and development, material science, and agriculture. It can be used as a building block for the synthesis of new drugs or as a functional material in various applications.
Despite its potential applications and benefits, tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A has some limitations that need to be addressed in future research. These include its low solubility in aqueous media, its stability in different environmental conditions, and its potential toxicity and safety in humans. Future research on this compound should focus on addressing these limitations and exploring its potential applications in various fields of research and industry.
1. Development of more efficient synthesis routes and purification methods for tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A.
2. Investigation of the stability of tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A in different environmental conditions such as pH, temperature, and humidity.
3. Study of the toxicity and safety of tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A in various animal models and human clinical trials.
4. Exploration of the potential applications of tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A in drug discovery and development, material science, and agriculture.
5. Development of more efficient drug delivery systems using tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A.
6. Investigation of the mechanisms of action of tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A in vitro and in vivo.
7. Identification of the molecular targets of tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A and its active form.
8. Synthesis of new compounds based on the structure of tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A to improve its biological activities and properties.
9. Development of analytical methods for the detection and quantification of tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A in various matrices.
10. Investigation of the potential interactions of tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate A with other drugs and chemicals.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

291.219829168 g/mol

Monoisotopic Mass

291.219829168 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-11-23

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